molecular formula C16H24O3 B14831533 1-Tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene

1-Tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene

Katalognummer: B14831533
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: RRGRZYYNOVLPCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with tert-butoxy, cyclopropoxy, and isopropoxy groups at the 1, 3, and 5 positions, respectively. The presence of these bulky substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable leaving groups at the 1, 3, and 5 positions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized products.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

    Pathways Involved: The pathways can include signal transduction, metabolic processes, or other cellular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Tert-butoxy-3-methoxy-5-isopropoxybenzene
  • 1-Tert-butoxy-3-ethoxy-5-isopropoxybenzene
  • 1-Tert-butoxy-3-propoxy-5-isopropoxybenzene

Uniqueness

1-Tert-butoxy-3-cyclopropoxy-5-isopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.

Eigenschaften

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O3/c1-11(2)17-13-8-14(18-12-6-7-12)10-15(9-13)19-16(3,4)5/h8-12H,6-7H2,1-5H3

InChI-Schlüssel

RRGRZYYNOVLPCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=CC(=C1)OC2CC2)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.